![molecular formula C18H16FN3O2S B3001784 ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 160424-51-1](/img/structure/B3001784.png)
ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from readily available precursors. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl cyclohexene carboxylate and ammonium acetate in glacial acetic acid . Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods suggest that the synthesis of ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate could also involve the use of a suitable fluorophenyl precursor and a cyclization step, possibly in the presence of a dehydrating agent or a catalyst.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . Similarly, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated both experimentally and theoretically . These studies indicate that detailed molecular structure analysis of this compound would likely involve computational methods such as DFT, as well as spectroscopic techniques like NMR, FT-IR, and possibly X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate resulted in debenzoylation, while hydrolysis with aqueous sodium hydroxide afforded the corresponding carboxylic acid . These findings suggest that this compound could also undergo hydrolysis and other nucleophilic substitution reactions, depending on the reaction conditions and the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated through experimental and theoretical studies. For example, the thermodynamic parameters of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated that its formation is exothermic and spontaneous at room temperature . The HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the charge distribution and potential reactive sites within the molecules . These analyses could be applied to this compound to predict its reactivity and stability.
科学的研究の応用
Synthesis and Transformations
- Ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate and its derivatives are synthesized through a variety of methods, one of which involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process highlights the compound's potential in synthetic organic chemistry (Cucek & Verček, 2008).
Crystal Structure Analysis
- The crystal structure of closely related compounds, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been extensively studied. These studies provide valuable insights into the molecular configuration and potential interactions of similar compounds, which can inform further research and applications (Sapnakumari et al., 2014).
Antiviral Activity
- Certain derivatives of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, a group that includes this compound, have been synthesized and tested for antiviral activity. While many of these compounds do not show significant activity against viruses like influenza A and hepatitis C, this research contributes to the broader understanding of potential antiviral applications (Ivashchenko et al., 2014).
Allosteric Modulation
- Research into compounds similar to this compound, such as Org 27569 and Org 27759, has provided insights into their ability to allosterically modulate the cannabinoid CB1 receptor. This kind of modulation can impact receptor binding and functionality, suggesting potential pharmaceutical applications (Price et al., 2005).
Pharmaceutical and Biomedical Research
- The compound's derivatives have been synthesized and tested for various biomedical applications, such as antitumor and antibacterial activities. These studies contribute to the understanding of the compound's potential in developing new therapeutic agents (Hu et al., 2018).
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, they interact with their targets to induce a biological response .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can vary widely depending on the specific compound and its mode of action. Some indole derivatives have shown inhibitory activity against various viruses .
特性
IUPAC Name |
ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYHPOCPTWHRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
methanone](/img/structure/B3001702.png)
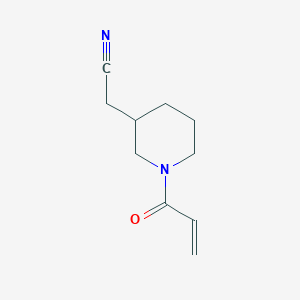
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
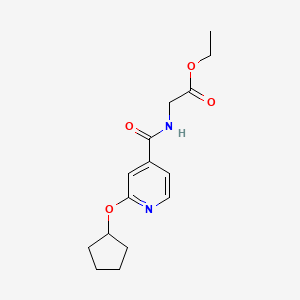
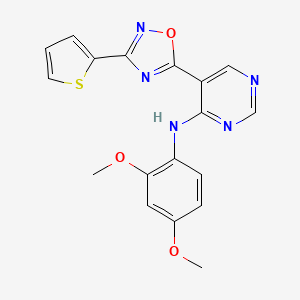
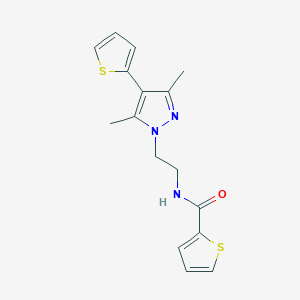
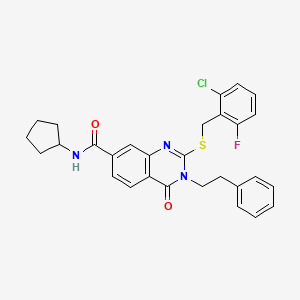
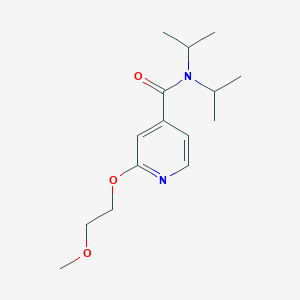

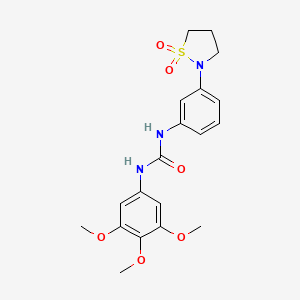
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)